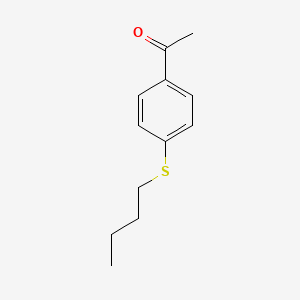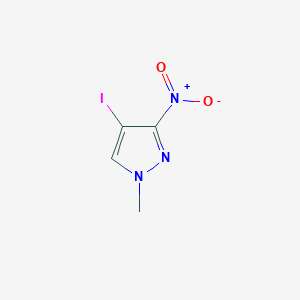
4-碘-1-甲基-3-硝基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyrazole ring. The molecular formula of this compound is C4H4IN3O2, and it has a molecular weight of 253 g/mol
科学研究应用
4-Iodo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
作用机制
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s known that the nitro group in the pyrazole ring can undergo reduction, which might influence its interaction with biological targets .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities .
生化分析
Biochemical Properties
4-iodo-1-methyl-3-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions are crucial as they can influence the enzyme’s activity, leading to either inhibition or activation. The compound’s nitro group is particularly reactive, allowing it to form strong bonds with the active sites of enzymes, thereby modulating their function.
Cellular Effects
The effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-iodo-1-methyl-3-nitro-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . This binding is facilitated by the compound’s nitro and iodo groups, which form strong interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-iodo-1-methyl-3-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression effectively . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-iodo-1-methyl-3-nitro-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, its interaction with alcohol dehydrogenase can affect the metabolism of alcohols, leading to changes in metabolite levels. Additionally, the compound can interact with other metabolic enzymes, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-iodo-1-methyl-3-nitro-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s iodo group plays a crucial role in its transport, as it can form strong interactions with transport proteins, allowing efficient cellular uptake and distribution.
Subcellular Localization
4-iodo-1-methyl-3-nitro-1H-pyrazole exhibits specific subcellular localization, which is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby modulating cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole typically involves the iodination of 1-methyl-3-nitro-1H-pyrazole. One common method includes the treatment of 1-methyl-3-nitro-1H-pyrazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-iodo-1-methyl-3-nitro-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Iodo-1-methyl-3-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under reflux conditions in polar solvents.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Major Products
Substitution: Products include 4-amino-1-methyl-3-nitro-1H-pyrazole or 4-thio-1-methyl-3-nitro-1H-pyrazole.
Reduction: The major product is 4-iodo-1-methyl-3-amino-1H-pyrazole.
Oxidation: Products include 4-iodo-1-carboxy-3-nitro-1H-pyrazole.
相似化合物的比较
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Iodo-3-nitro-1H-pyrazole: Lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-3-nitro-1H-pyrazole: Lacks the iodine atom, reducing its potential for halogen bonding interactions.
Uniqueness
4-Iodo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of all three functional groups (iodo, methyl, and nitro) on the pyrazole ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
属性
IUPAC Name |
4-iodo-1-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMYVGWQWTBSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

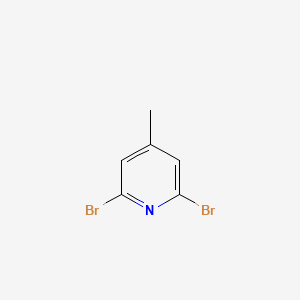
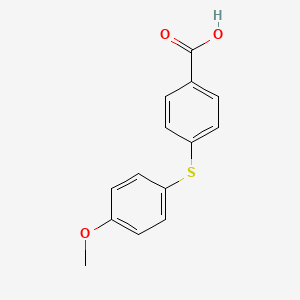
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

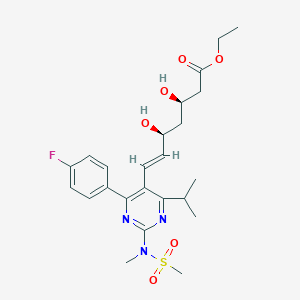
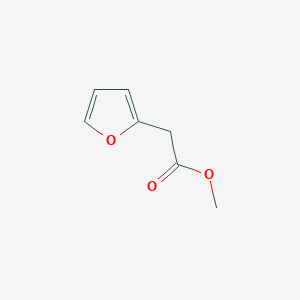
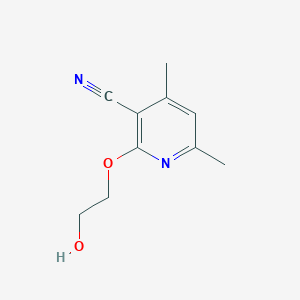
![4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1312789.png)

